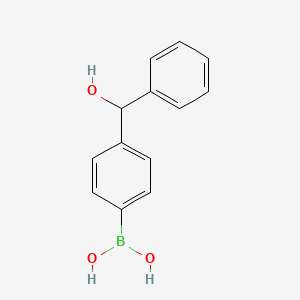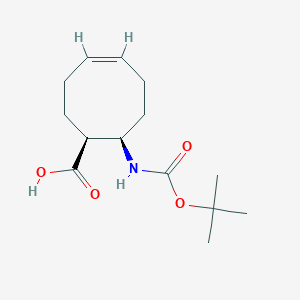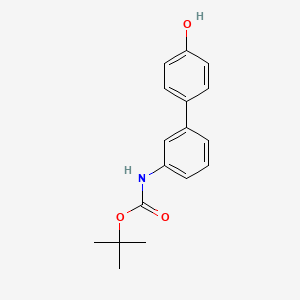![molecular formula C23H24N2O3 B1144103 N-FMOC-2,8-diazaspiro[4.5]decan-3-one CAS No. 1312457-10-5](/img/new.no-structure.jpg)
N-FMOC-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-FMOC-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. This structural motif is known to impart significant conformational rigidity and stability to the molecule, making it an attractive scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-2,8-diazaspiro[4.5]decan-3-one typically involves the formation of the spirocyclic core followed by the introduction of the FMOC (fluorenylmethyloxycarbonyl) protecting group. One common synthetic route involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the spirocyclic core. The FMOC group is then introduced using FMOC chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the cyclization step and automated systems for the introduction of the FMOC group. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-FMOC-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The FMOC group can be removed under basic conditions, and other substituents can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate for deprotection of the FMOC group.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the FMOC group.
Scientific Research Applications
N-FMOC-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in combinatorial chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-FMOC-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. This can lead to the modulation of various biological processes, including cell signaling, gene expression, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-FMOC-2,8-diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: Similar spirocyclic core but lacks the FMOC protecting group.
Spiro[4.5]decan-3-one: Lacks the diaza (nitrogen-containing) moiety, resulting in different chemical properties and biological activities.
Spiro[4.5]decan-1,3-dione:
The uniqueness of this compound lies in its combination of the spirocyclic core with the FMOC protecting group, which imparts specific chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
1312457-10-5 |
|---|---|
Molecular Formula |
C23H24N2O3 |
Molecular Weight |
376.44826 |
Synonyms |
N-FMOC-2,8-diazaspiro[4.5]decan-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)

![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)
